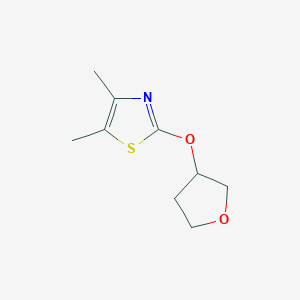

4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-7(2)13-9(10-6)12-8-3-4-11-5-8/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBQIDSFPRUKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2CCOC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of Methyl Groups: The methyl groups at positions 4 and 5 can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced through nucleophilic substitution reactions, where the thiazole ring is reacted with oxolan-3-ol in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxolan-3-yloxy group, where nucleophiles replace the oxolan-3-yloxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Formation of substituted thiazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole. Compounds containing the thiazole moiety have been shown to exhibit potent activity against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values significantly lower than standard treatments like staurosporine . The mechanism involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

2. Antifungal Properties

Thiazoles have also been investigated for their antifungal activities. In vitro studies revealed that certain thiazole derivatives demonstrated lower Minimum Inhibitory Concentration (MIC) values against pathogenic Candida strains compared to fluconazole, a commonly used antifungal drug . The presence of specific substituents on the thiazole ring was correlated with enhanced antifungal efficacy, indicating that structural modifications can significantly impact biological activity.

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in various studies. Compounds similar to 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole have shown effectiveness in models of epilepsy, with some analogues providing protection against seizures at doses significantly lower than standard medications . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance anticonvulsant properties.

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position : Methyl groups at C4/C5 (as in the target compound) are associated with increased steric bulk and lipophilicity, which may improve membrane permeability compared to phenyl or thienyl substituents (e.g., 6i in ) .

- Oxolane vs. Aryl Groups : The oxolane ring (vs. fluorophenyl in compounds 4, 5, or 9b) introduces an oxygen-rich, flexible ether linkage. This could enhance solubility in polar solvents and influence binding to targets like enzymes or receptors .

Heterocyclic Core Variations

Table 2: Activity Comparison of 1,3-Thiazole vs. Other Heterocycles

Key Observations :

- Thiazole Superiority : 1,3-Thiazole derivatives generally exhibit stronger inhibitory and antimicrobial activities than 1,3,4-thiadiazoles or 1,3-oxazoles due to enhanced electronic delocalization and sulfur’s role in hydrophobic interactions .

- Antifungal Activity : Thiazoles with lipophilic C4 substituents (e.g., 4-CH₃ in the target compound) demonstrate potent anti-Candida activity, as seen in .

Table 3: Antimicrobial and Anticancer Activities of Analogues

Key Observations :

- Anticancer Potential: Thiazole-acetamide hybrids (e.g., 9b) show moderate activity against breast cancer cells, suggesting that the target compound’s oxolane substituent could be optimized for similar or improved efficacy .

- Antimicrobial Gaps : While oxazole derivatives (e.g., 15) require high concentrations (200 μg/mL) for activity, thiazoles with methyl or fluorophenyl groups (e.g., 6a, 9b) achieve potency at lower doses, highlighting the importance of substituent choice .

Biologische Aktivität

4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole is a compound of interest due to its potential biological activities. This article reviews its antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole features a thiazole ring which is known for its diverse biological activities. The oxolan-3-yloxy group enhances the compound's solubility and bioavailability, which may facilitate its interaction with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole exhibits significant antimicrobial and antifungal activities. It has been studied for its effectiveness against various microbial strains, showing promising results in inhibiting growth.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Candida albicans | Moderate | |

| Aspergillus niger | Moderate | |

| Staphylococcus aureus | Significant |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study highlighted its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), showing an IC50 value of 5.73 µM and 12.15 µM respectively. This suggests that it could serve as a lead compound in developing new anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 5.73 | Inhibits VEGFR-2; induces apoptosis | |

| MDA-MB-231 | 12.15 | Induces cell cycle arrest |

The biological activity of 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can inhibit various enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may interact with receptors such as VEGFR-2, influencing cell proliferation and survival pathways.

These interactions suggest that the compound could modulate several biochemical pathways related to cell signaling and metabolism.

Case Studies

- Study on Antibacterial Activity : A study demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity against Staphylococcus aureus, indicating the potential of this class of compounds in treating infections caused by resistant strains .

- Anticancer Research : Another research effort focused on synthesizing thiazole derivatives showed that certain modifications led to enhanced antiproliferative effects against breast cancer cells . The study emphasized the importance of structural features in determining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.